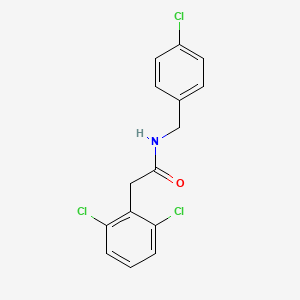
N-(4-chlorobenzyl)-2-(2,6-dichlorophenyl)acetamide
描述
N-(4-chlorobenzyl)-2-(2,6-dichlorophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group substituted with a chlorine atom at the para position and an acetamide group attached to a dichlorophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(2,6-dichlorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzylamine and 2,6-dichlorophenylacetic acid.
Amide Formation: The 4-chlorobenzylamine is reacted with 2,6-dichlorophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the purity and structure of the compound.
化学反应分析
Types of Reactions
N-(4-chlorobenzyl)-2-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The chlorine atoms on the benzyl and phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted benzyl or phenyl derivatives.
科学研究应用
N-(4-chlorobenzyl)-2-(2,6-dichlorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers and coatings.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-2-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic processes and cellular functions.
Modulation of Gene Expression: It can influence the expression of genes involved in inflammation, pain, and other physiological processes.
相似化合物的比较
N-(4-chlorobenzyl)-2-(2,6-dichlorophenyl)acetamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)-2-phenylacetamide: Lacks the dichloro substitution on the phenyl ring, which may affect its chemical reactivity and biological activity.
N-(4-methylbenzyl)-2-(2,6-dichlorophenyl)acetamide: Contains a methyl group instead of a chlorine atom on the benzyl ring, potentially altering its pharmacological properties.
N-(4-chlorobenzyl)-2-(4-chlorophenyl)acetamide: Has a different substitution pattern on the phenyl ring, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can impact its chemical behavior and biological effects, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO/c16-11-6-4-10(5-7-11)9-19-15(20)8-12-13(17)2-1-3-14(12)18/h1-7H,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIOVECRADSSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


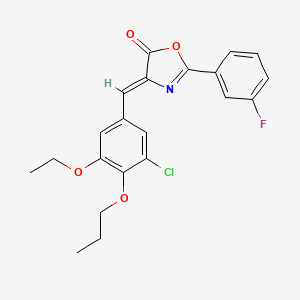
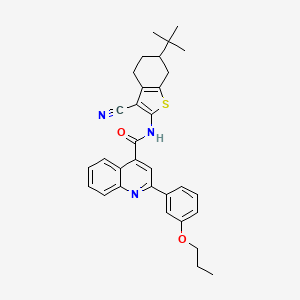

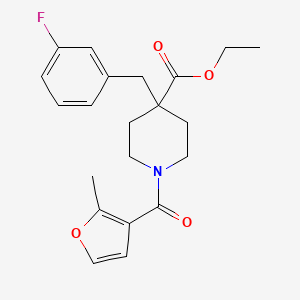
![METHYL (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4606058.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4606070.png)
![N-{[(2,6-diisopropylphenyl)amino]carbonothioyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B4606078.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-isopropoxypropyl)benzamide](/img/structure/B4606081.png)
![N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE](/img/structure/B4606083.png)
![ethyl 4-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate](/img/structure/B4606090.png)
![2-[(4-Benzoylbenzyl)oxy]-N~1~-phenylbenzamide](/img/structure/B4606102.png)
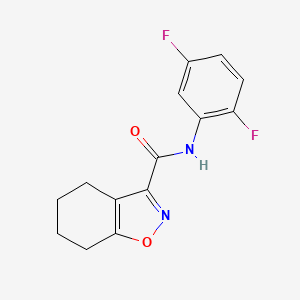
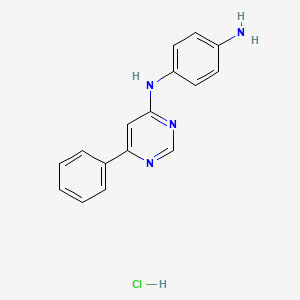
![1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4606135.png)
